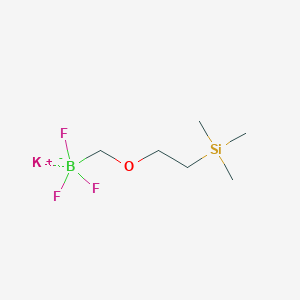

Kalium-(2-Trimethylsilyl)-ethoxymethyltrifluoroborat

Übersicht

Beschreibung

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (K2TEMTf) is an organoboron compound that is widely used in organic synthesis. It is a versatile reagent that has been used in a variety of processes, including the synthesis of pharmaceuticals, natural products, and organometallic compounds. In addition, K2TEMTf has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and in laboratory experiments. In addition, the advantages and limitations of using K2TEMTf in laboratory experiments will be discussed, as well as potential future directions for its use.

Wissenschaftliche Forschungsanwendungen

Organotrifluoroborate in Kreuzkupplungsreaktionen

Organotrifluoroborate, einschließlich Kalium-(2-Trimethylsilyl)-ethoxymethyltrifluoroborat, haben sich als leistungsstarke Reagenzien für sowohl Kohlenstoff-Kohlenstoff- als auch Kohlenstoff-Heteroatom-Bindungsbildungsprozesse erwiesen . Sie dienen als „geschützte“ Formen von Boronsäuren, die unter basischen Reaktionsbedingungen langsam zu ihrer reaktiven Boronsäureform hydrolysiert werden können . Daher können sie im Allgemeinen stöchiometrisch oder in einem leichten Überschuss gegenüber ihren Kupplungspartnern verwendet werden .

Synthese neuer Bausteine

Neue Methoden in der Organotrifluoroboratsynthese haben es ermöglicht, bestehende Substrukturen bequemer und selektiver zu synthetisieren, sowie Zugang zu neuartigen Bausteinen zu erhalten, die unter anderen Boronsäure-Surrogaten unbekannt sind . Die Trifluoroborate sind oft atomeffizienter als Boronsäureester-Analoga .

Stabilität und Haltbarkeit

Die Kaliumsalze von Organotrifluoroboraten, einschließlich this compound, sind zuverlässig stabile, monomere, kristalline Feststoffe mit unbegrenzter Haltbarkeit . Dies steht im Gegensatz zu vielen Boronsäuren und Boronsäureestern, die weniger stabil sein können .

Atomeffizienz

Organotrifluoroborate sind oft atomeffizienter als Boronsäureester-Analoga . Dies bedeutet, dass sie alle an einer Reaktion beteiligten Atome besser nutzen, was zu weniger Abfall und möglicherweise nachhaltigeren Prozessen führt .

Wirkmechanismus

Target of Action

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to be powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The primary targets of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are therefore the carbon atoms in organic compounds that are involved in these bond-forming processes .

Mode of Action

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . In this manner, it represents a stable reservoir for its more reactive counterparts .

Biochemical Pathways

The biochemical pathways affected by Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are primarily those involving carbon–carbon and carbon–heteroatom bond-forming processes . The compound’s unique reactivity patterns have led to significant progress in the synthesis and utilization of organotrifluoroborate salts in organic transformations .

Pharmacokinetics

Organotrifluoroborates, in general, are known to be reliably stable, monomeric, crystalline solids with indefinite shelf-lives . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate’s action are primarily the formation of new carbon–carbon and carbon–heteroatom bonds . This can lead to the synthesis of new organic compounds or the modification of existing ones .

Action Environment

The action of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is influenced by environmental factors such as temperature and pH. The compound is stable at ambient temperature , and its reactivity can be controlled by adjusting the pH of the reaction environment . The efficacy and stability of the compound are therefore highly dependent on these environmental conditions.

Eigenschaften

IUPAC Name |

potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFAQXNICJQMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

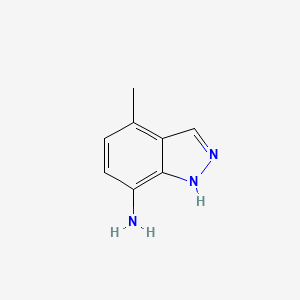

[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BF3KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647870 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027642-28-9 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)